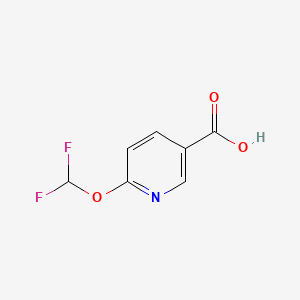

6-(Difluoromethoxy)nicotinic acid

Descripción

Significance of Fluorinated Organic Compounds in Academic Research

Fluorine's unique properties, such as its high electronegativity and small atomic size, allow it to profoundly influence the physicochemical and biological characteristics of a molecule. nih.govnih.govresearchgate.net The introduction of fluorine can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.govrsc.org An estimated 20% of all pharmaceuticals contain fluorine, highlighting the impact of this element on drug discovery. wikipedia.orgnih.gov

The difluoromethoxy (OCF2H) group is considered a "privileged" structural motif in medicinal chemistry. sci-hub.senih.gov It can act as a bioisostere for other functional groups like hydroxyl (OH), thiol (SH), and even some amine groups, while also serving as a lipophilic hydrogen-bond donor. sci-hub.seacs.org This dual nature allows for the fine-tuning of molecular properties. The OCF2H group has been incorporated into various drug candidates and agrochemicals to enhance their performance. sci-hub.senih.gov For instance, the aryl difluoromethyl ether moiety is a key component in the phosphodiesterase type 4 (PDE4) inhibitor, roflumilast. sci-hub.se

Academic research has extensively explored the use of fluorination to modulate key molecular properties for improved therapeutic and agrochemical potential. nih.govresearchgate.netnih.gov Strategic placement of fluorine atoms can lead to:

Metabolic Stability: The strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug. mdpi.comnih.gov

Cellular Membrane Permeability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve bioavailability. mdpi.comnih.govnih.gov

Nicotinic Acid Derivatives as a Foundation for Chemical and Biological Inquiry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone of research in both the pharmaceutical and agrochemical sectors. nih.govacs.orgusda.gov This pyridine-based scaffold is found in many biologically active compounds and serves as a versatile starting point for the synthesis of new chemical entities. jocpr.comresearchgate.netbohrium.com

In the realm of pharmaceuticals, nicotinic acid derivatives have been investigated for a wide range of therapeutic applications, including the treatment of inflammatory conditions, bacterial infections, and even as potential agents against type 2 diabetes. bohrium.comnih.govunimi.itacs.org For example, researchers have synthesized novel nicotinic acid derivatives that have shown significant anti-inflammatory activity. nih.gov

In agrochemical research, nicotinic acid derivatives have been developed as effective herbicides, insecticides, and fungicides. nih.gov Compounds like diflufenican (B1670562) (herbicide), flonicamid (B1672840) (insecticide), and boscalid (B143098) (fungicide) are widely used for crop protection. nih.gov The inherent biological activity of the nicotinic acid core makes it a valuable platform for discovering new agrochemical candidates. nih.govjocpr.comresearchgate.net

Contemporary research on nicotinic acid derivatives often focuses on the strategic modification of the pyridine (B92270) ring to enhance biological activity and optimize physicochemical properties. unimi.itacs.org The synthesis of 6-(difluoromethoxy)nicotinic acid represents a targeted approach to combine the beneficial attributes of the difluoromethoxy group with the proven utility of the nicotinic acid scaffold. The introduction of the OCF2H group at the 6-position of the nicotinic acid ring is a modern strategy aimed at creating novel compounds with potentially improved efficacy and pharmacokinetic profiles for various applications. While specific research on this compound itself is not extensively detailed in the provided search results, its structure logically fits within the ongoing efforts to explore the chemical space of fluorinated nicotinic acid derivatives for new discoveries in medicine and agriculture.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-(difluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-5-2-1-4(3-10-5)6(11)12/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXGVODHXUFPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745136 | |

| Record name | 6-(Difluoromethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211535-62-4 | |

| Record name | 6-(Difluoromethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(difluoromethoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 6 Difluoromethoxy Nicotinic Acid

Reactivity of the Carboxylic Acid Moiety (e.g., esterification, amide formation, anhydride (B1165640) formation)

The carboxylic acid group of 6-(difluoromethoxy)nicotinic acid is a key site for chemical modifications, allowing for the synthesis of various derivatives. Standard organic chemistry transformations can be applied to this moiety, including esterification, amide formation, and anhydride formation.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with alcohols. This process is often facilitated by the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method allows for esterification to occur under mild, non-acidic conditions. orgsyn.org The reaction proceeds by the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the alcohol. orgsyn.org A wide range of alcohols can be used in this reaction. orgsyn.org Alternatively, esterification can be achieved by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an alcohol. libretexts.orglibretexts.org

Amide Formation: The synthesis of amides from this compound can be challenging due to the basic nature of amines, which can deprotonate the carboxylic acid to form a less reactive carboxylate. libretexts.org However, this can be overcome by using coupling reagents like dicyclohexylcarbodiimide (DCC). libretexts.org This method allows for the formation of amides by reacting the carboxylic acid with primary or secondary amines. libretexts.org

Anhydride Formation: Anhydrides can be synthesized from carboxylic acids. One common method involves the reaction of a carboxylic acid with an acid chloride in the presence of a base. libretexts.org Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, though this often requires harsh conditions. libretexts.org

Table 1: Reactivity of the Carboxylic Acid Moiety

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Alcohol, DCC, DMAP | Ester |

| Amide Formation | Amine, DCC | Amide |

| Anhydride Formation | Acid Chloride, Base | Anhydride |

Electrophilic and Nucleophilic Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a basic lone pair of electrons and can participate in various chemical reactions. wikipedia.org

Electrophilic Reactions: The pyridine nitrogen can act as a nucleophile and react with electrophiles. For instance, it can be protonated by strong acids to form pyridinium (B92312) salts. uomustansiriyah.edu.iq It can also react with Lewis acids, leading to addition at the nitrogen atom, a reaction characteristic of tertiary amines. wikipedia.org

Nucleophilic Reactions: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.orguomustansiriyah.edu.iq Instead, it is more prone to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org The presence of the difluoromethoxy group at the 6-position further influences the regioselectivity of these reactions.

Chemical Stability and Transformations of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a key functional group that imparts unique properties to the molecule. Its stability and potential transformations are of significant interest.

Comparative Reactivity with Related Fluoroalkyl Ethers (e.g., trifluoromethoxy)

The reactivity of the difluoromethoxy group can be compared to the related trifluoromethoxy (-OCF₃) group. The trifluoromethoxy group is known for its high stability under various conditions, including heating and acidic or basic environments, often showing greater stability than other fluoroalkyl groups. researchgate.net In contrast, the difluoromethoxy group can be susceptible to substitution under certain nucleophilic conditions. For example, in reactions with aqueous ammonia (B1221849) at high temperatures and pressures, the difluoromethoxy group can be replaced by an amino group, acting as a pseudohalogen. nuph.edu.ua In these specific aminodehalogenation reactions of aromatic nitro compounds, the reactivity of the difluoromethoxy group was found to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same position. nuph.edu.ua

Table 2: Comparative Stability of Fluoroalkyl Ethers

| Fluoroalkyl Ether | Stability under Acidic Conditions | Stability under Basic Conditions | Susceptibility to Nucleophilic Substitution |

|---|---|---|---|

| Difluoromethoxy (-OCF₂H) | May hydrolyze at pH < 2 | Generally stable | Can be substituted by strong nucleophiles under harsh conditions nuph.edu.ua |

| Trifluoromethoxy (-OCF₃) | Highly stable researchgate.net | Highly stable researchgate.net | Generally inert |

Regioselective Transformations of the Pyridine Ring System

The substituents on the pyridine ring of this compound direct the regioselectivity of further chemical transformations. The electron-withdrawing nature of both the difluoromethoxy group and the carboxylic acid influences the reactivity of the pyridine ring towards electrophilic and nucleophilic attack.

Electrophilic substitution on the pyridine ring is generally difficult and typically occurs at the 3-position, which is the most electron-rich carbon. wikipedia.orguomustansiriyah.edu.iq However, the presence of the deactivating groups in this compound makes such reactions even more challenging.

Nucleophilic substitution is more common for pyridine derivatives. In the case of 6-substituted nicotinic acids, cross-coupling reactions can be directed to either the 2- or 6-position. nih.gov For instance, in the cross-coupling of 2,6-dichloronicotinic acid with boronic acids, the carboxylic acid anion can act as a tunable directing group to selectively yield either the 2- or 6-substituted product. nih.gov This principle can be extended to this compound, suggesting that regioselective substitutions at the 2-position are feasible.

Exploration of Radical-Based Reactivity and Associated Mechanisms

Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds like this compound. mdpi.com These reactions often proceed through single-electron transfer mechanisms, initiated by methods such as photocatalysis or chemical reagents. mdpi.com

One relevant radical reaction is the decarboxylative halogenation, where a carboxylic acid is converted to an organic halide. acs.org This reaction can proceed via a radical pathway, particularly for aromatic and heteroaromatic carboxylic acids like nicotinic acid. acs.org The process involves the formation of a carboxyl radical, which then loses carbon dioxide to generate an aryl radical. This radical can then be trapped by a halogen source. acs.org While specific studies on the radical-based reactivity of this compound are not widely reported, the principles of radical decarboxylation of nicotinic acid suggest that similar transformations could be possible. acs.org

The difluoromethyl radical (•CF₂H) itself has distinct properties compared to the trifluoromethyl radical (•CF₃). The •CF₂H radical has a higher energy singly occupied molecular orbital (SOMO) and is considered more nucleophilic than the •CF₃ radical, which can lead to differences in reactivity and selectivity in radical reactions. rsc.org

Structure Activity Relationship Sar Studies of 6 Difluoromethoxy Nicotinic Acid Derivatives

Influence of the Difluoromethoxy Moiety on Biological Potency and Selectivity

The introduction of a difluoromethoxy (-OCHF₂) group at the 6-position of the nicotinic acid core has a profound impact on the biological properties of the resulting derivatives. This substituent is considered a privileged functional group in medicinal chemistry, often enhancing therapeutic efficacy by improving metabolic stability, cellular membrane permeability, and pharmacokinetic profiles. rsc.org The increased potency and/or selectivity observed in various derivatives can be attributed to the unique characteristics of the difluoromethoxy group. rsc.org For instance, in the mTORC1/2 selective inhibitor PQR620, the difluoromethyl group was crucial for achieving over 1000-fold mTOR selectivity over PI3Kα, forming a beneficial hydrogen bond with Glu2190 of mTOR. rsc.org

The difluoromethoxy group is recognized as a lipophilic hydrogen-bond donor, a property that can significantly enhance binding affinity, membrane permeability, and bioavailability. researchgate.net It is often employed as a bioisostere for hydroxyl, thiol, or amide groups. researchgate.net

Electronic Effects and Quantitative Structure-Activity Relationships (QSAR)

The difluoromethoxy group is a strong electron-withdrawing substituent, a property that can enhance interactions with biological targets. mdpi.com This electronic influence is a key factor in quantitative structure-activity relationship (QSAR) studies. QSAR models are used to correlate the chemical structure of compounds with their biological activity.

In a QSAR study of a series of 6-substituted nicotine (B1678760) derivatives, the electronic (σ) and lipophilic (π) properties of the substituents were examined for their influence on nicotinic acetylcholine (B1216132) receptor (nAChR) affinity. researchgate.net While a direct correlation was not always found, the electronic nature of the substituent at the 6-position was shown to modulate binding affinity. researchgate.net The basicity of the pyridine (B92270) nitrogen, influenced by the electronic properties of the 6-substituent, did not solely account for the variations in affinity. researchgate.net

The Hammett constant (σ) is a measure of the electronic effect of a substituent on a benzene (B151609) ring. For the -OCHF₂ group, the para-Hammett constant (σₚ) is approximately +0.21, indicating its electron-withdrawing nature through resonance and inductive effects. This value is intermediate between that of a methoxy (B1213986) group (σₚ = -0.27) and a nitro group (σₚ = +0.78).

Steric and Lipophilic Contributions to Biological Activity

The steric and lipophilic properties of the difluoromethoxy group play a significant role in its biological activity. The difluoromethyl group is larger than a methyl group, which can lead to enhanced hydrophobic interactions and potentially increased affinity and selectivity for a target. mdpi.com

The following table illustrates the lipophilicity (logP) of some related compounds:

| Compound | logP |

| Anisole | 2.11 |

| Difluoromethoxybenzene | 2.34 |

| Trifluoromethoxybenzene | 2.73 |

Positional Isomerism and Regioselectivity in SAR Profiling

In a study of quinazoline (B50416) derivatives, the position of a fluorinated methoxy group on a linked benzene ring was analyzed. semanticscholar.org It was noted that difluoromethoxybenzene derivatives tend to exist as coplanar conformers. semanticscholar.org The development of methods for the regioselective difluoromethoxylation of functionalized systems is an area of active research, as it allows for the rapid assay of the biological activity of different regioisomers, which is highly beneficial for drug discovery programs. rsc.org

A study on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) found that the regioselectivity for substitution at the 2-position was significantly correlated with the Verloop steric parameter B1 of the 3-substituent, indicating that bulky substituents at the 3-position direct the reaction towards the 6-position. gu.se

Impact of Modifications to the Nicotinic Acid Core on SAR

Modifications to the nicotinic acid core of 6-(difluoromethoxy)nicotinic acid derivatives have a significant impact on their structure-activity relationships. Nicotinic acid itself is a vitamin (B3) and a lipid-lowering drug. mdpi.comnih.govchemistryjournal.net Its derivatives have been explored for a wide range of therapeutic applications. chemistryjournal.net

A study on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs found that the nicotinic acid analog was the most potent vasorelaxant, suggesting a higher affinity for the receptor compared to the amide and nitrile derivatives. mdpi.com This highlights the importance of the carboxylic acid functionality for this particular biological activity.

In a series of P2Y12 receptor antagonists based on an ethyl 6-piperazinylnicotinate scaffold, the 3-ethoxycarbonyl substituent was found to be central to binding. gu.se Replacement of this group with hydrogen led to an inactive compound, as did the corresponding nicotinic acid derivative, underscoring the critical role of this specific ester group for activity. gu.se

Furthermore, in a study of 6-substituted nicotine derivatives, the affinity for nicotinic acetylcholine receptors was found to be influenced by the nature of the substituent at the 6-position, with lipophilic substituents generally contributing to higher affinity, although this was also modulated by the steric size of the substituent. researchgate.net

Bioisosteric Replacements within the this compound Scaffold and Their Biological Implications

Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing lead compounds. sci-hub.setandfonline.com The difluoromethoxy group itself is often used as a bioisostere for other functional groups. Within the this compound scaffold, further bioisosteric replacements can be made to fine-tune the pharmacological profile.

The difluoromethyl group (-CHF₂) is considered an excellent bioisostere for hydroxyl (-OH), thiol (-SH), or amide (-CONH₂) groups. researchgate.netinformahealthcare.com This is due to its ability to act as a lipophilic hydrogen bond donor, which can enhance binding affinity and improve pharmacokinetic properties. researchgate.net

In one study, a new series of selective PDE4D inhibitors was designed by replacing a 3-methoxy group with a 3-difluoromethoxy isostere in previously reported catechol structures. nih.gov The resulting compounds showed good PDE4D3 inhibitory activity, and the most promising compound exhibited an improved pharmacokinetic profile compared to its non-fluorinated analog. nih.gov

The following table provides examples of bioisosteric replacements and their effects:

| Original Group | Bioisosteric Replacement | Rationale/Effect |

| Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Increased metabolic stability, altered lipophilicity and electronic properties. nih.gov |

| Hydroxyl (-OH) | Difluoromethyl (-CHF₂) | Mimics hydrogen bonding capability with increased lipophilicity and metabolic stability. researchgate.netinformahealthcare.com |

| Ethyl Ester (-COOEt) | 5-Ethyl-oxazole | To improve metabolic stability. gu.se |

The success of a bioisosteric replacement is highly dependent on the specific biological target and the molecular context. tandfonline.com

Computational Chemistry Applications in 6 Difluoromethoxy Nicotinic Acid Research

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the distribution of electrons within 6-(difluoromethoxy)nicotinic acid, which in turn governs its reactivity, stability, and intermolecular interactions.

The electronic influence of a substituent on a molecule's reactivity can be quantified using electronic parameters such as Hammett constants. The difluoromethoxy group (-OCF₂H) at the 6-position of the nicotinic acid core significantly modulates its electronic properties. The electron-withdrawing nature of this group is expected to increase the acidity of the carboxylic acid moiety when compared to unsubstituted nicotinic acid.

Research into aromatic compounds featuring the difluoro(methoxy)methyl fragment (CF₂OCH₃) has provided valuable data on its electronic effects. Through the use of ¹⁹F NMR spectroscopy, the Hammett constants for the difluoromethoxy group have been determined. ambeed.com The inductive (σI) and resonance (σR) constants were calculated to be 0.22 and 0.07, respectively. These positive values confirm that the difluoromethoxy group acts as a moderate electron acceptor through both the inductive and resonance effects. sigmaaldrich.com This electron-withdrawing character is a key feature that influences the molecule's interactions and reactivity. ambeed.com

Table 1: Hammett Constants for the Difluoromethoxy Group and Related Substituents

| Substituent Group | Inductive Constant (σI) | Resonance Constant (σR) | Overall Electronic Effect |

|---|---|---|---|

| -CF₂OCH₃ | 0.22 | 0.07 | Moderate electron acceptor sigmaaldrich.com |

| -CHF₂ | Value not specified | Value not specified | Similar overall electronic effect to -CF₂OCH₃ |

| -CF₃ | Value not specified | Value not specified | Strong electron acceptor |

| -CH₂F | Value not specified | Value not specified | Weak electron acceptor |

| -CH₃ | Value not specified | Value not specified | Electron donor |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity. Such studies can predict the binding affinity and interaction patterns with protein targets, such as enzymes or receptors. For instance, computational docking could be employed to assess the binding of this compound to the active site of enzymes like cyclooxygenase-2 (COX-2) or various bacterial enzymes.

While the general applicability of molecular docking to this compound is clear, specific molecular docking studies for this compound have not been detailed in the available research literature. However, studies on related nicotinic acid derivatives demonstrate the utility of this approach. For example, molecular docking has been successfully used to study the interaction of other nicotinic acid derivatives with various biological targets, providing insights into their potential mechanisms of action. mdpi.comnih.gov These studies typically involve preparing a 3D structure of the ligand and the target receptor, followed by computational sampling of possible binding poses to identify the most stable complex. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For this compound, this would involve exploring the rotational freedom around its single bonds, particularly the bond connecting the difluoromethoxy group to the pyridine (B92270) ring.

Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions. MD simulations can offer insights into how this compound behaves in a biological environment, such as in aqueous solution or near a cell membrane, and how it interacts with a target receptor over time.

Although these methods are crucial for a thorough understanding of a molecule's behavior, specific conformational analysis or molecular dynamics simulation studies for this compound are not presently available in the reviewed scientific literature. Research on other, often more complex, molecules containing a nicotinic acid scaffold has utilized these techniques to elucidate structure-activity relationships. core.ac.uk

Predictive Modeling for Biological Activity and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

In modern drug discovery, predicting the ADMET properties of a compound at an early stage is critical to avoid costly late-stage failures. In silico ADMET prediction models use a compound's structure to estimate its physicochemical and pharmacokinetic properties. nih.gov

For this compound, these predictive models could provide estimates for:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability can be calculated to predict oral bioavailability. mdpi.com

Distribution: Properties such as plasma protein binding and blood-brain barrier penetration can be estimated.

Metabolism: The models can predict interactions with metabolic enzymes, most notably the cytochrome P450 (CYP) family. nih.gov

Excretion: The likely routes of elimination from the body can be predicted.

Toxicity: Potential toxicities, such as carcinogenicity or Ames mutagenicity, can be flagged early in the research process. nih.gov

While comprehensive ADMET prediction studies specifically for this compound are not published, the general principles of these predictive models are well-established and are routinely applied to novel chemical entities in research settings. mdpi.comnih.gov The presence of the fluorinated methoxy (B1213986) group would be a key input for these models, as fluorine substitution is known to significantly impact metabolic stability and other pharmacokinetic parameters.

Advanced Analytical Research Methodologies for 6 Difluoromethoxy Nicotinic Acid and Its Metabolites

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS))

Spectroscopic methods are indispensable for the structural elucidation of 6-(Difluoromethoxy)nicotinic acid. They rely on the interaction of molecules with electromagnetic radiation to provide a fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H NMR: Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring and a characteristic triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms.

¹³C NMR: Carbon-13 NMR identifies the different carbon atoms in the molecule. The carbon of the difluoromethoxy group would exhibit a triplet in the ¹³C NMR spectrum due to coupling with the two fluorine atoms. The chemical shifts of the pyridine ring carbons provide insight into the electronic effects of the substituents. nih.gov

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound would show characteristic absorption bands corresponding to:

O-H stretching of the carboxylic acid group.

C=O stretching of the carbonyl group in the carboxylic acid. researchgate.net

C-O and C-F stretching vibrations of the difluoromethoxy group.

C=C and C=N stretching vibrations characteristic of the pyridine ring. researchgate.net

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. kfnl.gov.sa For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum is often characterized by the loss of neutral molecules from the initial molecular ion. kfnl.gov.sa For nicotinic acid derivatives, the formation of a nicotinyl cation is a common fragmentation pathway. kfnl.gov.sa

| Technique | Observed Feature | Typical Range/Value |

|---|---|---|

| ¹H NMR | Pyridine Ring Protons | δ 7.0-9.0 ppm |

| ¹³C NMR | Carboxylic Acid Carbon | δ 165-170 ppm |

| IR Spectroscopy | C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ |

| Mass Spectrometry | Nicotinyl Cation Fragment (m/z) | 106 |

Given the presence of the difluoromethoxy group, ¹⁹F NMR spectroscopy is a particularly crucial technique for the characterization of this compound. nih.gov The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. wikipedia.org

Key advantages and applications of ¹⁹F NMR for this compound include:

High Sensitivity and Resolution: ¹⁹F NMR spectra exhibit a large chemical shift range, which minimizes the probability of signal overlap and allows for high-resolution analysis of fluorine-containing functional groups. thermofisher.comhuji.ac.il

Structural Insight: The chemical shift of the fluorine atoms in the difluoromethoxy group is highly sensitive to the electronic environment, providing valuable structural information.

Coupling Information: Spin-spin coupling between the fluorine nuclei and the adjacent proton (¹⁹F-¹H coupling) results in characteristic splitting patterns (a doublet in the ¹⁹F spectrum and a triplet in the ¹H spectrum). rsc.org The magnitude of this coupling constant provides further confirmation of the structure. thermofisher.com

Reaction Monitoring: The absence of a natural fluorine background signal in biological systems makes ¹⁹F NMR an excellent tool for studying reaction mechanisms and kinetics involving fluorinated molecules without interference. nih.govwikipedia.org

| Feature | Description | Relevance to this compound |

|---|---|---|

| Large Chemical Shift Range | Spans approximately 800 ppm, reducing signal overlap. wikipedia.org | Allows for clear resolution of the difluoromethoxy group signal. |

| High Sensitivity | ¹⁹F is the third most receptive NMR nucleus after ³H and ¹H. wikipedia.org | Enables detection even at low concentrations. |

| Spin-Spin Coupling | Provides information on neighboring nuclei (e.g., ¹H). huji.ac.il | Confirms the -OCHF₂ structure through characteristic ¹⁹F-¹H coupling patterns. |

| No Background Signal | Natural fluorine is negligible in most samples. wikipedia.org | Ideal for mixture analysis and metabolic studies without interference. |

Chromatographic Separation Methods for Purity and Mixture Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques are essential for separating this compound from its metabolites, impurities, or other components in a mixture, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for the analysis of nicotinic acid and its metabolites in various matrices. nih.gov When coupled with mass spectrometry (HPLC-MS/MS), it provides a highly sensitive and selective method for simultaneous quantification. nih.govresearchgate.netnih.gov

Columns: Reversed-phase columns, such as C18, are commonly used for the separation. nih.gov For highly polar compounds like nicotinic acid and its metabolites, other stationary phases like porous graphitic carbon (Hypercarb) or silica-based columns under specific mobile phase conditions may also be employed. researchgate.net

Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency for MS detection. nih.govresearchgate.net

Detection: UV detection is possible due to the chromophoric nature of the pyridine ring. researchgate.net However, tandem mass spectrometry (MS/MS) is preferred for its superior sensitivity and specificity, especially in complex biological samples. bevital.no

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.comsemanticscholar.org While carboxylic acids like this compound are generally non-volatile, they can be analyzed by GC-MS after a derivatization step to convert them into more volatile esters or silyl (B83357) ethers. However, direct GC-MS methods for nicotinic acid have also been developed, offering a simpler, eco-friendly alternative. mdpi.comsemanticscholar.org The mass spectrometer allows for the identification of the separated components based on their unique mass spectra. semanticscholar.org

| Method | Stationary Phase (Column) | Typical Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with Formic Acid | UV, MS/MS |

| GC-MS | (5%-Phenyl)-methylpolysiloxane (e.g., HP-5ms) | Helium | Mass Spectrometry (EI) |

Future Research Directions and Therapeutic Potential of 6 Difluoromethoxy Nicotinic Acid Analogues

Development of Novel and Sustainable Synthetic Routes for Enhanced Efficiency and Scalability

The synthesis of difluoromethoxylated compounds, including 6-(difluoromethoxy)nicotinic acid, presents unique challenges. Traditional methods for producing nicotinic acid can be inefficient and environmentally taxing, often requiring harsh conditions and generating significant waste. frontiersin.org For instance, one established method for synthesizing 6-methylnicotinic acid requires 3.9 kg of potassium permanganate (B83412) and 87 liters of water to produce just one kilogram of the final product. google.com

Future research is focused on developing more efficient and sustainable synthetic pathways. A promising area of exploration is the use of visible-light photoredox catalysis. nih.govnih.gov This method allows for the formation of C-OCF₂H bonds under mild conditions, offering a potentially greener and more efficient alternative to traditional synthetic routes. nih.gov The development of novel difluoromethoxylating reagents that are stable and can be synthesized on a gram scale from commercially available materials is also a key area of advancement. nih.gov Furthermore, enzymatic and biocatalytic processes are gaining traction as environmentally friendly alternatives to chemical synthesis for producing nicotinic acid and its derivatives. frontiersin.org These methods often involve one-step reactions under mild conditions, boasting high selectivity. frontiersin.org

Exploration of Undiscovered Biological Targets and Therapeutic Areas for this compound Derivatives

Nicotinic acid and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. researchgate.netresearchgate.net The introduction of the difluoromethoxy group can significantly alter the parent compound's physicochemical properties, potentially enhancing its metabolic stability and efficacy. nih.gov

A primary area of future research is the exploration of new biological targets for these modified compounds. While nicotinic acid is known to target the G-protein coupled receptor GPR109A, leading to its lipid-lowering effects, the difluoromethoxy analogues may interact with a broader range of receptors and enzymes. nih.gov For instance, derivatives of nicotinic acid have shown potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. researchgate.net

Furthermore, research into nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) analogues has revealed that substitutions on the nicotinic acid ring can significantly impact their activity as calcium channel agonists. nih.govnih.gov This suggests that this compound derivatives could be explored for their potential to modulate calcium signaling pathways, which are crucial in a multitude of cellular processes. The development of new nicotinic acid derivatives with potential antibacterial and anticancer activity is also an active area of research. researchgate.net

Rational Design and Synthesis of Next-Generation Difluoromethoxylated Nicotinic Acid Therapeutics

The future of drug development involving this compound lies in the rational design of next-generation therapeutics. This approach combines computational modeling with synthetic chemistry to create molecules with optimized properties. By understanding the structure-activity relationships of existing nicotinic acid derivatives, researchers can design new compounds with enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov

A key strategy is the creation of hybrid molecules that combine the pharmacophore of this compound with other bioactive moieties to achieve synergistic effects. researchgate.net For example, combining a nicotinic acid derivative with a nonsteroidal anti-inflammatory drug (NSAID) through a linker has been explored to create mutual prodrugs. researchgate.net

The difluoromethoxy group itself is a valuable tool in rational drug design. Its unique electronic properties can be leveraged to fine-tune the acidity, lipophilicity, and metabolic stability of a drug candidate. The synthesis of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has already yielded compounds with excellent herbicidal activity, demonstrating the potential of this approach in agrochemicals as well. researchgate.net

Interdisciplinary Research Paradigms Integrating Chemical Synthesis, Biological Evaluation, and Computational Science

Advancing the therapeutic potential of this compound analogues will require a highly interdisciplinary approach. The integration of chemical synthesis, biological evaluation, and computational science is essential for accelerating the discovery and development of new drugs.

This paradigm involves a continuous feedback loop where:

Chemical Synthesis provides novel compounds for testing. researchgate.net This includes the development of efficient and scalable synthetic routes as discussed in section 8.1.

Biological Evaluation assays the activity of these compounds against various biological targets and in different disease models. nih.gov This helps to identify promising lead compounds and elucidate their mechanisms of action.

Computational Science utilizes molecular modeling and data analysis to predict the properties of new compounds, optimize their design, and understand their interactions with biological targets. researchgate.net This can significantly reduce the time and cost associated with drug discovery.

By fostering collaboration between chemists, biologists, and computational scientists, the full therapeutic potential of this compound and its derivatives can be realized, leading to the development of innovative treatments for a wide range of diseases.

Q & A

Q. What are the common synthetic routes for 6-(difluoromethoxy)nicotinic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step reactions starting from nicotinic acid derivatives. A key step is the introduction of the difluoromethoxy group via nucleophilic substitution using reagents like difluoromethyl triflate or halogenated intermediates under controlled conditions (e.g., anhydrous solvents, low temperatures). For example, fluorination at the 6-position of the pyridine ring is achieved using fluorinating agents such as Selectfluor® in polar aprotic solvents like DMF . Yield optimization requires precise stoichiometric ratios of reagents, while purity is enhanced via recrystallization or column chromatography .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer: Key techniques include:

- NMR Spectroscopy : and NMR confirm substitution patterns and fluorine integration. The difluoromethoxy group typically shows a triplet in NMR (~-80 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] = 190.12 for CHFNO) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding intermolecular interactions .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

Answer: The compound’s stability is pH-dependent:

- Acidic Conditions : The difluoromethoxy group may undergo hydrolysis at pH < 2, forming 6-hydroxynicotinic acid derivatives .

- Basic Conditions : The carboxylic acid moiety deprotonates (pKa ~2.5), enhancing solubility but potentially altering reactivity .

Thermal stability is generally high (<200°C), but prolonged heating in solution can degrade fluorinated groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

Answer: Byproduct formation (e.g., over-fluorination or esterification) is mitigated by:

- Controlled Temperature : Maintaining reactions at 0–5°C during fluorination steps reduces side reactions .

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) improve regioselectivity in coupling reactions .

- In Situ Monitoring : Techniques like FTIR or inline HPLC track intermediate formation, enabling real-time adjustments .

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

Answer: Discrepancies often arise from:

- Structural Isomerism : Minor variations in substitution patterns (e.g., 4- vs. 6-position) drastically alter bioactivity. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or bacterial enzymes .

- Metabolic Stability : Fluorinated compounds may exhibit species-specific metabolism. Comparative studies using liver microsomes from humans vs. rodents clarify pharmacokinetic profiles .

Q. What methodologies are recommended for studying the compound’s interactions with biological macromolecules?

Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k, k) to proteins like serum albumin .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Cryo-EM : Resolves structural changes in membrane proteins (e.g., ion channels) upon ligand binding .

Q. How can researchers address challenges in quantifying trace impurities in this compound batches?

Answer:

- UHPLC-MS/MS : Detects impurities at ppm levels using MRM (multiple reaction monitoring) modes .

- Forced Degradation Studies : Exposure to heat, light, or oxidative stress (HO) identifies degradation pathways .

- Reference Standards : Synthesize and characterize known impurities (e.g., des-fluoro analogs) for calibration .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

Answer:

- DFT Calculations : Optimize molecular geometries (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. CDCl) to account for shifts in NMR .

- Dynamic NMR : Resolve fluxional behavior of fluorinated groups at variable temperatures .

Q. How can the metabolic pathways of this compound be elucidated in preclinical models?

Answer:

- Radiolabeling : Incorporate at the difluoromethoxy group to track metabolites via scintillation counting .

- LC-HRMS Metabolomics : Identify phase I/II metabolites (e.g., glucuronides) in urine or plasma .

- CYP450 Inhibition Assays : Determine if the compound interacts with cytochrome P450 isoforms (e.g., CYP3A4) .

Methodological Tables

Table 1: Key Analytical Parameters for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 189.12 g/mol | |

| NMR Shift | -80 to -85 ppm (triplet) | |

| pKa (Carboxylic Acid) | ~2.5 | |

| LogP | 1.8 (predicted) |

Table 2: Common Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| 6-Hydroxynicotinic Acid | Acidic hydrolysis | Use buffered conditions (pH 4–6) |

| Des-Fluoro Analog | Incomplete fluorination | Optimize fluorinating agent stoichiometry |

| Ester Derivatives | Solvent impurities (ROH) | Use anhydrous solvents (e.g., THF) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.